1,3,5-Trimethyl-1H-pyrazol-4-amine
Overview
Description
“1,3,5-Trimethyl-1H-pyrazol-4-amine” is a member of pyrazoles . It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol . The IUPAC name for this compound is 1,3,5-trimethylpyrazol-4-amine .
Molecular Structure Analysis
The InChI code for “1,3,5-Trimethyl-1H-pyrazol-4-amine” is 1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3 . The Canonical SMILES for this compound is CC1=C(C(=NN1C)C)N .
Physical And Chemical Properties Analysis
“1,3,5-Trimethyl-1H-pyrazol-4-amine” has a molecular weight of 125.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 125.095297364 g/mol . The Topological Polar Surface Area of the compound is 43.8 Ų .
Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Applications : The synthesis of pyrazole derivatives, including those related to 1,3,5-Trimethyl-1H-pyrazol-4-amine, has shown potential in antitumor, antifungal, and antibacterial activities. These derivatives have been characterized and studied for their biological activity against breast cancer and microbes (Titi et al., 2020).
Drug Discovery : Novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals have been synthesized using a method involving 1,3,5-Trimethyl-1H-pyrazol-4-amine derivatives. These compounds are considered promising candidates for drug discovery (Yu et al., 2013).
High-Energy Density Materials : Derivatives of 1,3,5-Trimethyl-1H-pyrazol-4-amine have been explored as potential candidates for high-energy density materials. Their properties, such as crystal density and detonation properties, were studied using density functional theory (Ravi et al., 2010).
Organic Light-Emitting Diodes (OLEDs) : Substituted 1H-pyrazolo[3,4-b]quinolines synthesized from 1H-pyrazol-5-amines have been tested as emitters for organic light-emitting diodes. Their high-fluorescence intensity makes them suitable for application in OLED technology (Szlachcic et al., 2017).
Antitumor Drug Development : The design and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines, based on 1,3,5-Trimethyl-1H-pyrazol-4-amine derivatives, have shown anti-proliferation activities against tumor cells, suggesting their potential in antitumor drug development (Ma et al., 2020).
Antibacterial and Antifungal Agents : Bis-pyrazole coordination complexes, involving derivatives of 1,3,5-Trimethyl-1H-pyrazol-4-amine, have been characterized as potent antibacterial and antifungal agents (Draoui et al., 2022).
Explosive Materials : Studies on the synthesis and properties of amino-, methyl-, and nitro-substituted pyrazoles, related to 1,3,5-Trimethyl-1H-pyrazol-4-amine, indicate their potential as high-energy explosive materials (Schmidt et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-trimethylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDGMKHZMNTWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182680 | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-1H-pyrazol-4-amine | |
CAS RN |
28466-21-9 | |
Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28466-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trimethyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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